molecular formula C13H20O3 B13987604 Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate CAS No. 6946-59-4

Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate

Cat. No.: B13987604
CAS No.: 6946-59-4
M. Wt: 224.30 g/mol
InChI Key: KDIZYDOQEYHUCP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is an organic compound with a complex structure. It is a derivative of cyclohexene, featuring an ethyl ester group, a methyl group, a propyl group, and a ketone functional group. This compound is known for its applications in organic synthesis and its role as a building block in the production of various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization, followed by heating to generate the desired compound .

Another method involves the condensation of formaldehyde with two equivalents of ethyl acetoacetate in the presence of a catalytic amount of piperidine. This produces the same intermediate diethyl ester, which undergoes cyclization and heating to form this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of alternative catalysts and solvents to improve the overall sustainability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the ketone and ester, allow it to participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-4-6-10-8-11(14)7-9(3)12(10)13(15)16-5-2/h7,10,12H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIZYDOQEYHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)C=C(C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288697
Record name Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-59-4
Record name NSC57340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-methyl-4-oxo-6-propylcyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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